

Phloxine B: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phloxin*

Cat. No.: *B1197581*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Phloxine B, also known as Acid Red 92, is a water-soluble red dye with diverse applications, from a colorant in cosmetics and drugs to a biological stain in laboratory settings.^[1] In research, it is commonly used for HPS (hematoxylin-**phloxine**-saffron) staining to color cytoplasm and connective tissue.^[1] It also functions as a viability dye for yeasts like *Saccharomyces cerevisiae*, as it can only penetrate cells with compromised membranes.^[1] This guide provides in-depth technical information on the safety precautions and handling guidelines for **Phloxine B** to ensure its safe use in a laboratory and research environment.

Hazard Identification and Classification

Phloxine B is classified as causing serious eye irritation.^[2] While it is generally not considered a skin irritant or sensitizer, caution is advised as it may be harmful if swallowed.^{[2][3]} Long-term exposure to high doses has been noted to cause liver tumors in mice.^[3] It is also considered extremely hazardous for water and should not be allowed to enter sewer systems or groundwater.^[2]

GHS Classification:

- Eye Irritation, Category 2A (H319: Causes serious eye irritation)^[2]

Signal Word: Warning^[2]

Hazard Pictogram:

- GHS07 (Exclamation Mark)[\[2\]](#)

Physicochemical and Toxicological Data

Quantitative data regarding the properties and toxicity of **Phloxine B** are summarized below for clear reference and comparison.

Table 1: Physical and Chemical Properties of Phloxine B

Property	Value	Source
CAS Number	18472-87-2	[2]
EC Number	242-355-6	[2]
Molecular Formula	C ₂₀ H ₂ Br ₄ Cl ₄ Na ₂ O ₅	[4]
Molecular Weight	829.64 g/mol	[4]
Appearance	Red to brown crystalline powder	[2] [3]
Solubility	DMF: 30 mg/ml DMSO: 30 mg/ml Ethanol: 2 mg/ml Soluble in water	[2] [5]
Absorption Maximum	~540 nm	[1]
Emission Maximum	~564 nm	[1]
Stability	Stable under normal temperatures and pressures.	[3]

Table 2: Acute Toxicity Data for Phloxine B

Test	Species	Route	Value	Source
LD50	Mouse	Oral	310 mg/kg	[2] [3] [5]
LD50	Rat	Oral	8,400 mg/kg	[2] [3] [6]
LD50	Mouse	Intravenous	310 mg/kg	[7]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocols

Detailed experimental protocols for the cited toxicological studies are not provided in the safety data sheets. However, the general methodologies are outlined below.

Acute Oral Toxicity (LD50) Study

The LD50 values reported are likely determined through standard acute toxicity testing protocols. These experiments typically involve the following steps:

- Animal Model: A group of laboratory animals (e.g., rats, mice) is selected.
- Dose Administration: **Phloxine B**, dissolved or suspended in a suitable vehicle, is administered orally to different groups of animals at varying dose levels.
- Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
- Data Analysis: The mortality data is statistically analyzed to determine the dose that causes death in 50% of the test animals.

Phototoxicity Assessment in HaCaT Keratinocytes

A study on the phototoxicity of **Phloxine B** used human keratinocyte cells (HaCaT) and involved the following methodology:

- Cell Culture: HaCaT keratinocytes are cultured in a suitable medium.
- Treatment: The cells are exposed to **Phloxine B** at a specific concentration (e.g., 5 μ M).^[8]
- Irradiation: The treated cells are irradiated with visible light.^[8]
- Viability Assay: Cell viability is measured using a colorimetric assay, such as the MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), to quantify the decrease in cell survival post-irradiation.^[8]

- Mechanism Investigation: To understand the mechanism, experiments may include the use of singlet oxygen quenchers (like histidine and cysteine) or assays for DNA damage (e.g., the Comet assay).[8] The study detected a singlet oxygen photoproduct of cholesterol, indicating a Type-II reaction.[8]

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Table 3: Personal Protective Equipment (PPE) Requirements

Protection Type	Specification	Source
Eye/Face Protection	Wear appropriate protective eyeglasses or chemical safety goggles (compliant with OSHA 29 CFR 1910.133 or European Standard EN166).	[3][9]
Skin Protection	Wear appropriate protective gloves (e.g., 0.11 nitrile) and a lab coat or other protective clothing to prevent skin exposure.	[3][9]
Respiratory Protection	Not typically required if ventilation is adequate. If dust is generated, use a NIOSH or EN 149 approved respirator.	[3][9]

Table 4: Handling and Storage Guidelines

Guideline	Description	Source
Handling	Use with adequate ventilation. Minimize dust generation. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the work area.	[3][7][9]
Storage	Store in a cool, dry, well-ventilated area. Keep container tightly closed. Store away from incompatible materials such as strong oxidizing agents.	[3][7][9]
Incompatible Materials	Strong oxidizing agents.	[3]
Hazardous Decomposition	Under fire conditions, may produce carbon oxides, hydrogen bromide, hydrogen chloride, and sodium oxides.	[2][3]

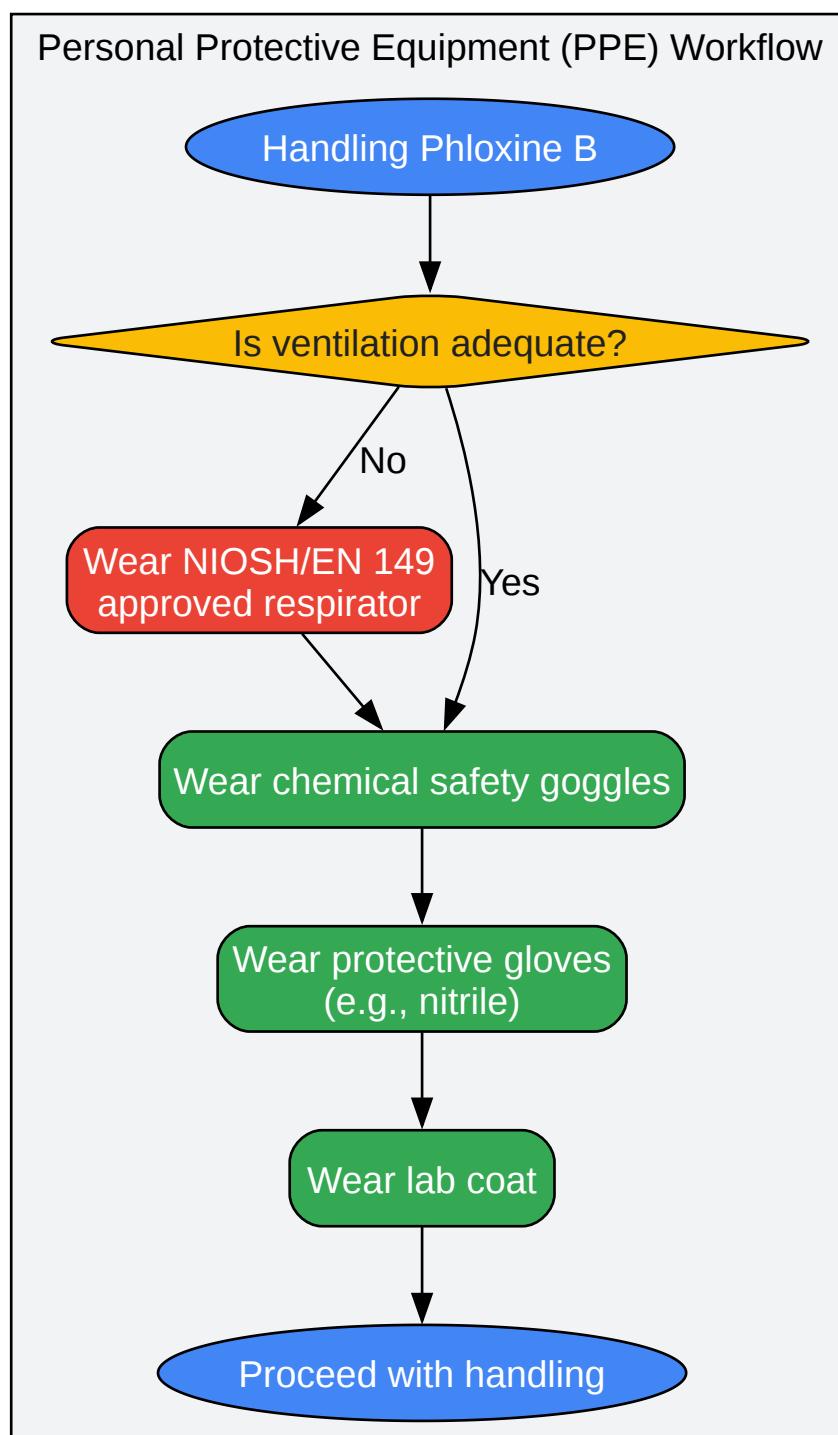
Emergency Procedures

Immediate and appropriate responses to exposure or spills are essential.

Table 5: First Aid Measures

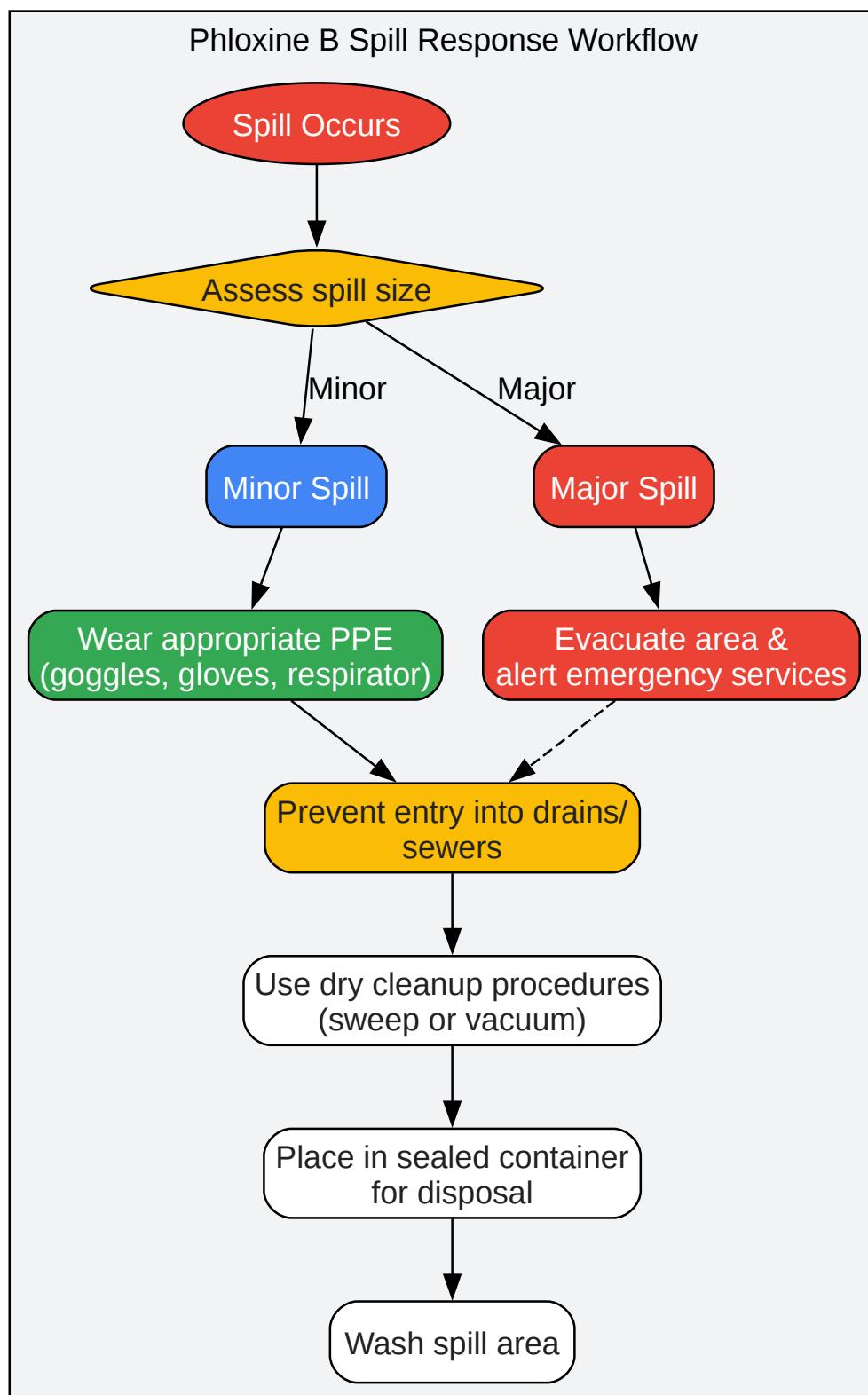
Exposure Route	First Aid Procedure	Source
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If irritation persists, get medical advice/attention.	[2][3]
Skin Contact	Flush skin with plenty of soap and water. Remove contaminated clothing. Get medical aid if irritation develops or persists.	[3][10]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.	[3][5][6]
Inhalation	Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.	[3]

Spill and Release Measures


In the event of a spill, follow these procedures:

- Minor Spills: Clean up spills immediately. Use dry clean-up procedures to avoid generating dust. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3][7][10]
- Major Spills: Evacuate unnecessary personnel. Alert emergency responders. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains

or waterways.^[7]^[10] After cleanup, wash the area with water.^[7]


Visualized Workflows (Graphviz)

The following diagrams illustrate key safety workflows for handling **Phloxine B**.

[Click to download full resolution via product page](#)

Caption: Workflow for selecting appropriate PPE for handling **Phloxine B**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for responding to a **Phloxine B** spill.

Disposal Considerations

All waste, including spilled material and contaminated items, must be handled in accordance with local, state, and federal regulations.^[7] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult with permitted waste disposal services to ensure complete and accurate classification and disposal.^[11] Do not allow the product to be released into the environment, sewers, or waterways.^{[2][7]}

Conclusion

Phloxine B is a valuable tool in research and industry, but it requires careful handling due to its potential as a serious eye irritant and its aquatic toxicity. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper storage, and established emergency procedures, researchers and scientists can mitigate the risks associated with its use. A thorough understanding of its toxicological properties and strict adherence to safety protocols are paramount for maintaining a safe laboratory environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phloxine - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lewisu.edu [lewisu.edu]
- 6. ethosbiosciences.com [ethosbiosciences.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Phloxine B phototoxicity: a mechanistic study using HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dudley-chem.com [dudley-chem.com]
- 10. sdfine.com [sdfine.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Phloxine B: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197581#phloxine-b-safety-precautions-and-handling-guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com